![molecular formula C13H9ClFNO4S B7460048 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid, also known as CFTR-Inhibitor-172, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 works by inhibiting the function of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the function of CFTR, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 can improve the function of CFTR in individuals with cystic fibrosis, and inhibit the proliferation of cyst-lining cells in polycystic kidney disease. In cancer, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 can inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to have various biochemical and physiological effects, including improving the function of the CFTR protein, inhibiting the proliferation of cyst-lining cells, and inhibiting the growth and metastasis of cancer cells. Additionally, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to have minimal toxicity and side effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition, as well as its minimal toxicity and side effects in animal models. However, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 also has several limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 research, including further studies on its therapeutic potential in cystic fibrosis, polycystic kidney disease, and cancer, as well as the development of more potent and selective CFTR inhibitors. Additionally, future studies could focus on the optimization of 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 synthesis methods, as well as the development of more cost-effective and scalable production methods.
Synthesemethoden
The synthesis of 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 involves several steps, including the reaction of 4-fluoroaniline with chlorosulfonic acid to obtain 4-fluorobenzenesulfonyl chloride. The resulting compound is then reacted with 5-chloroanthranilic acid to obtain 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and cancer. In cystic fibrosis, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. In polycystic kidney disease, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to inhibit the proliferation of cyst-lining cells. In cancer, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to inhibit the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-8-1-6-12(11(7-8)13(17)18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLVNMXLKOSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.